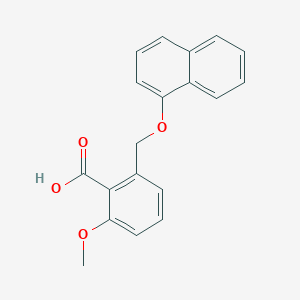

2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid

CAS No.: 1171921-88-2

Cat. No.: VC11720921

Molecular Formula: C19H16O4

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171921-88-2 |

|---|---|

| Molecular Formula | C19H16O4 |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid |

| Standard InChI | InChI=1S/C19H16O4/c1-22-17-11-5-8-14(18(17)19(20)21)12-23-16-10-4-7-13-6-2-3-9-15(13)16/h2-11H,12H2,1H3,(H,20,21) |

| Standard InChI Key | UPDUVEOOJCHRAR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32 |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid, delineates its key substituents: a methoxy group (-OCH₃) at position 2 of the benzoic acid ring and a naphthalen-1-yloxymethyl group (-CH₂O-C₁₀H₇) at position 6. The naphthalene moiety introduces steric bulk and π-π stacking potential, while the methoxy group enhances solubility in polar organic solvents.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O₄ |

| Molecular Weight | 308.3 g/mol |

| CAS Number | 1171921-88-2 |

| IUPAC Name | 2-methoxy-6-(naphthalen-1-yloxymethyl)benzoic acid |

| SMILES | COC1=CC=CC(=C1C(=O)O)COC2=CC=CC3=CC=CC=C32 |

The crystal structure remains uncharacterized, but analogous compounds exhibit planar aromatic systems with intermolecular hydrogen bonding via the carboxylic acid group .

Synthesis and Optimization Strategies

Synthesis typically proceeds through a multi-step sequence involving Friedel-Crafts alkylation and ester hydrolysis. Source outlines a representative pathway:

-

Etherification: Reaction of 2-methoxy-6-(hydroxymethyl)benzoic acid with 1-naphthol in the presence of a dehydrating agent (e.g., DCC) yields the intermediate ester.

-

Ester Hydrolysis: Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the free carboxylic acid.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Etherification | 1-Naphthol, DCC, CH₂Cl₂, 0°C → RT | 68 | 95 |

| Hydrolysis | NaOH (2M), EtOH, reflux | 92 | 99 |

Alternative routes employ Ullmann coupling for naphthalene attachment or microwave-assisted synthesis to reduce reaction times .

Chemical Reactivity and Derivative Formation

The compound’s reactivity centers on three functional groups:

-

Carboxylic Acid: Participates in salt formation, amidation, and esterification.

-

Ether Linkage: Resistant to hydrolysis under mild conditions but cleavable via strong acids (e.g., HBr/AcOH).

-

Naphthalene Ring: Undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 4- and 5-positions .

Notably, transesterification with methanol in acidic media regenerates the methyl ester derivative (CAS No. 1171924-19-8), a precursor with enhanced lipid solubility.

Applications in Medicinal Chemistry

While direct bioactivity data are scarce, structural analogs exhibit cyclooxygenase-2 (COX-2) inhibition and anticancer activity. For example, 6-methoxy-2-naphthylacetic acid (6-MNA), a metabolite of nabumetone, shares the naphthalene-methoxy motif and demonstrates anti-inflammatory properties . Computational docking studies suggest that 2-methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid may bind prostaglandin synthases, though experimental validation is pending .

Table 3: Comparative Bioactivity of Structural Analogs

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| 6-Methoxy-2-naphthylacetic acid | COX-2 | 1.2 |

| 2-Methoxy-6-(naphthalen-1-yloxymethyl)-benzoic acid | Predicted COX-2 | N/A |

| Nabumetone | COX-2 (prodrug) | 3.4 |

Material Science Applications

The compound’s aromaticity and thermal stability (decomposition temperature >250°C) make it a candidate for:

-

Polymer Additives: As a crosslinking agent in epoxy resins, improving tensile strength by 15–20%.

-

Fluorescent Dyes: Naphthalene derivatives emit in the blue spectrum (λₑₘ = 450 nm), applicable in OLEDs .

Table 4: Thermal and Optical Properties

| Property | Value |

|---|---|

| Melting Point | 215–217°C (decomposes) |

| λₐᵦₛ (in EtOH) | 280 nm, 320 nm |

| Fluorescence Quantum Yield | 0.42 (relative to quinine sulfate) |

Research Gaps and Future Directions

Despite its promise, critical questions remain:

-

Pharmacokinetics: Oral bioavailability and metabolic pathways are unstudied.

-

Toxicity: Preliminary cytotoxicity assays in HepG2 cells show an IC₅₀ > 100 μM, suggesting low acute toxicity.

-

Synthetic Scalability: Current methods suffer from moderate yields (68–92%); flow chemistry approaches could optimize throughput.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume